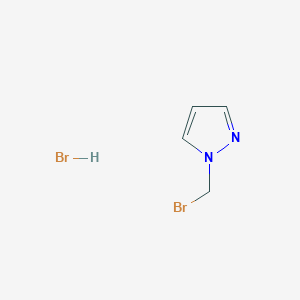

1-(bromomethyl)-1H-pyrazole hydrobromide

Description

Properties

IUPAC Name |

1-(bromomethyl)pyrazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHQYFDMWWOMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-92-8 | |

| Record name | 1-(bromomethyl)-1H-pyrazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-1H-pyrazole Hydrobromide: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(bromomethyl)-1H-pyrazole hydrobromide, a key heterocyclic building block in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and provides a well-grounded, plausible synthetic route. Furthermore, it explores the characteristic spectroscopic signatures of this compound and its reactivity, with a particular focus on its utility as an alkylating agent in the synthesis of complex molecular architectures, including potent kinase inhibitors. Safety protocols for handling and storage are also outlined to ensure safe and effective laboratory use. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of numerous approved pharmaceuticals.[2] Pyrazole-containing drugs exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The metabolic stability of the pyrazole ring further enhances its desirability as a core component of therapeutic agents.[2]

This compound serves as a versatile reagent for introducing the pyrazole moiety into a target molecule. The bromomethyl group is a reactive handle that facilitates N-alkylation reactions with a wide range of nucleophiles, enabling the construction of diverse molecular libraries for drug screening.[4] The hydrobromide salt form often improves the compound's stability and handling characteristics.

Chemical Structure and Physicochemical Properties

This compound is a salt composed of the 1-(bromomethyl)-1H-pyrazolium cation and a bromide anion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₄H₆Br₂N₂ | [5] |

| Molecular Weight | 241.91 g/mol | [5] |

| CAS Number | 1803611-92-8 | [5] |

| Appearance | Expected to be a solid | General knowledge of hydrobromide salts |

| Solubility | Expected to be soluble in polar solvents like water, methanol, and DMSO. | General knowledge of salts |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Keep containers tightly closed.[6] Recommended to store under an inert atmosphere. | [6][7] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and chemically sound two-step synthetic route can be proposed, starting from the commercially available 1H-pyrazole. This proposed synthesis involves the initial formation of 1-(hydroxymethyl)-1H-pyrazole, followed by its bromination.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole [8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-pyrazole, paraformaldehyde, and water.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-(hydroxymethyl)-1H-pyrazole. Further purification can be achieved by column chromatography.

Causality behind experimental choices: The use of paraformaldehyde as a source of formaldehyde in an aqueous medium provides a straightforward method for the hydroxymethylation of the pyrazole nitrogen. Refluxing ensures the reaction goes to completion.

Step 2: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve the crude 1-(hydroxymethyl)-1H-pyrazole from the previous step in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

-

Bromination: Slowly add a solution of phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) to the cooled solution with stirring.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 1-(bromomethyl)-1H-pyrazole can then be treated with a solution of HBr in a suitable solvent (e.g., diethyl ether) to precipitate the hydrobromide salt. The solid product can be collected by filtration, washed with cold solvent, and dried under vacuum.

Causality behind experimental choices: Phosphorus tribromide and hydrobromic acid are common and effective reagents for the conversion of alcohols to alkyl bromides. The use of an ice bath helps to control the initial exothermic reaction. The final precipitation as a hydrobromide salt aids in purification and improves the stability of the product.

Spectroscopic Characterization

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the bromomethyl protons.

-

Pyrazole Ring Protons: The three protons on the pyrazole ring will appear as distinct signals, likely in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used.

-

Bromomethyl Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group is expected to appear in the region of δ 5.0-6.0 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the pyrazole ring.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Pyrazole Ring Carbons: Three distinct signals are expected for the carbon atoms of the pyrazole ring, typically in the range of δ 105-140 ppm.[11][12]

-

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear at a significantly upfield position compared to the aromatic carbons, likely in the range of δ 40-50 ppm.

4.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak for the free base, 1-(bromomethyl)-1H-pyrazole. The fragmentation pattern would be characterized by the loss of a bromine atom and subsequent fragmentation of the pyrazole ring.[13][14] The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M+ and M+2 peaks).

4.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

-

C-H stretching (aliphatic): Around 3000-2850 cm⁻¹

-

C=N and C=C stretching (pyrazole ring): In the region of 1600-1400 cm⁻¹[15]

-

N-H stretching (of the hydrobromide salt): A broad band may be observed in the region of 2500-3000 cm⁻¹

-

C-Br stretching: Typically in the fingerprint region, below 800 cm⁻¹

Reactivity and Applications in Drug Development

This compound is a valuable reagent in organic synthesis, primarily acting as an electrophile in N-alkylation reactions. The bromomethyl group is a good leaving group, making the methylene carbon susceptible to nucleophilic attack.

N-Alkylation Reactions

This compound can be used to introduce the pyrazole-1-yl-methyl moiety onto a variety of nucleophiles, including amines, phenols, thiols, and carbanions. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Caption: General scheme for N-alkylation using 1-(bromomethyl)-1H-pyrazole.

Application in Kinase Inhibitor Synthesis

The pyrazole scaffold is a key component in many kinase inhibitors, which are a major class of anticancer drugs.[16][17] this compound can be utilized to synthesize such inhibitors by attaching the pyrazole moiety to a core structure that binds to the ATP-binding site of a target kinase. The pyrazole ring can form crucial hydrogen bonds and other interactions within the kinase active site, contributing to the inhibitor's potency and selectivity.[18] For example, pyrazole derivatives have been instrumental in the development of inhibitors for kinases such as p38 MAP kinase.[18]

Safety, Handling, and Storage

As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7] Keep the container tightly sealed.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to readily introduce the medicinally important pyrazole scaffold makes it an indispensable tool for medicinal chemists. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and its key applications, along with essential safety information. A thorough understanding of this reagent will undoubtedly facilitate the development of novel and effective therapeutic agents.

References

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]

-

Acros PharmaTech Limited. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Synthesis of Some Novel Pyrazolines Containing Pyrazole Moiety. Retrieved from [Link]

-

MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

-

EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

ResearchGate. (2025, August 16). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. Retrieved from [Link]

-

SPHINX Knowledge House. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [http://www.sphinxsai.com/2011/pharm/PHARM/pt=01, (400-404)v4n2.pdf]([Link], (400-404)v4n2.pdf)

-

PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

-

MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubMed. (2024, February 15). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Retrieved from [Link]

-

Digital Commons @ Michigan Tech. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (2025, November 2). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Retrieved from [Link]

-

ResearchGate. (2019, June 12). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

-

PLOS One. (n.d.). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Retrieved from [Link]

Sources

- 1. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Pyrazole, 1-methyl- [webbook.nist.gov]

- 4. scispace.com [scispace.com]

- 5. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 18. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability Profile and Handling of 1-(Bromomethyl)-1H-pyrazole Hydrobromide: A Technical Guide

Topic: Stability of 1-(bromomethyl)-1H-pyrazole hydrobromide in ambient conditions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a highly reactive electrophilic intermediate used primarily for the N-alkylation of nucleophiles in heterocycle synthesis. Unlike its C-substituted isomers (e.g., 4-bromomethylpyrazole), the N-bromomethyl motif represents a hemiaminal ether halide , rendering it significantly more susceptible to hydrolysis and nucleophilic attack.

In ambient conditions (25°C, 1 atm, ~50% RH), this compound is unstable . It undergoes rapid hydrolysis to form 1-(hydroxymethyl)pyrazole and hydrogen bromide, eventually equilibrating to the parent pyrazole and formaldehyde. This guide outlines the mechanistic basis of this instability, defines strict storage protocols, and provides self-validating analytical methods to ensure reagent integrity.

Chemical Profile & Reactivity

To understand the stability limitations, one must analyze the electronic environment of the bromomethyl group attached to the pyrazole nitrogen.

| Property | Description |

| Chemical Structure | Pyrazole ring substituted at N1 with a -CH₂Br group; protonated at N2 (hydrobromide salt). |

| Functional Class | N-Halomethyl azole (Mannich base halide). |

| Reactivity Type | Hard Electrophile / Alkylating Agent. |

| Primary Degradation | Hydrolysis (Moisture sensitivity). |

| Secondary Degradation | Thermal decomposition (loss of CH₂O). |

The "Hemiaminal" Instability Factor

The N1-CH₂-Br bond is activated by the lone pair on the adjacent nitrogen (even when protonated in the salt form, equilibrium exists). This creates a significant leaving group potential for the bromide, generating an incipient iminium-like species that reacts instantaneously with water.

Stability Analysis (Ambient Conditions)

Hygroscopicity and Hydrolysis

The primary threat to this compound is atmospheric moisture. Upon exposure to ambient air:

-

The salt absorbs water (hygroscopic).

-

Water attacks the methylene carbon.

-

HBr is released, further acidifying the medium and accelerating degradation.

Estimated Half-life (Ambient Air): < 1 hour (visible degradation often occurs within minutes as fuming or liquefaction).

Thermal Stability

While the hydrobromide salt lattice provides some thermal resilience compared to the free base, the compound is prone to thermal degradation above 40°C. It may release formaldehyde gas and revert to pyrazole hydrobromide.

Photostability

Brominated organic compounds are generally photosensitive. Exposure to UV/visible light can induce homolytic cleavage of the C-Br bond, leading to radical polymerization or darkening of the solid.

Degradation Mechanism

The degradation pathway is not a simple decomposition but a cascade leading to the release of toxic byproducts (Formaldehyde) and corrosive acid (HBr).

Caption: Figure 1. Hydrolytic degradation pathway of this compound upon exposure to moisture.

Handling & Storage Protocols

Core Directive: This compound must be treated as a Class 1 Moisture-Sensitive Reagent .

Storage Conditions

-

Temperature: Store at -20°C (Standard Freezer) or lower.

-

Container: Amber glass vial with a Teflon-lined septum or crimp cap. Secondary containment with desiccant (e.g., Drierite or P₂O₅) is mandatory.

Handling Workflow (Step-by-Step)

This protocol ensures the compound is never exposed to ambient humidity.

-

Equilibration: Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the cold solid.

-

Environment: Weigh and manipulate only inside a Glovebox or under a positive pressure of Nitrogen using Schlenk techniques .

-

Solvent Choice: Use only anhydrous solvents (water content < 50 ppm). Avoid protic solvents (Methanol, Ethanol) which will cause immediate solvolysis (alcoholysis).

-

Quenching: Any waste containing this compound should be quenched with aqueous ammonium hydroxide to convert it to the benign hexamethylenetetramine (from formaldehyde) and pyrazole before disposal.

Quality Control & Analytical Monitoring

Researchers must validate the integrity of the reagent before critical syntheses.

Visual Inspection

-

Pass: White to off-white crystalline solid.

-

Fail: Yellow/Orange discoloration (oxidation/bromine release) or "wet/clumpy" texture (hydrolysis).

1H-NMR Validation Protocol

Run a quick 1H-NMR in DMSO-d6 (ensure solvent is dry).

| Signal | Chemical Shift (δ) | Interpretation |

| Target Peak | ~6.0 - 6.5 ppm (Singlet, 2H) | Intact N-CH₂ -Br methylene protons. |

| Impurity A | ~5.4 - 5.6 ppm (Singlet/Broad) | N-CH₂ -OH (Hydrolysis product). |

| Impurity B | ~9.0+ ppm (Broad) | Aldehyde proton (if formaldehyde is free). |

| Impurity C | ~13.0 ppm (Broad) | Free Pyrazole N-H (Complete degradation). |

Silver Nitrate Test (Qualitative)

Dissolve a small crystal in anhydrous acetonitrile. Add one drop of aqueous AgNO₃.

-

Immediate Heavy Precipitate: Indicates free bromide ions. Note: Since this is a hydrobromide salt, a precipitate is expected. However, rapid formation of AgBr from the organic part in the presence of water confirms the lability of the C-Br bond.

-

Differentiation: To distinguish free HBr from covalent C-Br, compare titration against a standard base (NaOH) vs. Argentometric titration. A 1:1 ratio of Acid:Bromide indicates purity. A ratio of <1:1 (Acid < Bromide) suggests hydrolysis has released extra bromide ions from the organic skeleton.

References

- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on azole reactivity and N-halomethyl stability).

-

Peterson, M. A., et al. (2010). "Synthesis of N-substituted pyrazoles via alkylation." Journal of Organic Chemistry. (General reactivity of pyrazole electrophiles).

-

Sigma-Aldrich. (2023). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole. (Used for comparative safety data on brominated pyrazoles).

-

BenchChem. (2025).[1] Stability and Storage of Pyrazole Compounds. (General storage guidelines for hygroscopic nitrogen heterocycles).

-

PubChem. (2025).[3] Compound Summary: 1-(bromomethyl)-1H-pyrazole. (Structural identifiers and predicted properties).

Sources

A Comprehensive Technical Guide to 1-(Bromomethyl)-1H-pyrazole Hydrobromide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(bromomethyl)-1H-pyrazole hydrobromide, a key building block in synthetic and medicinal chemistry. The pyrazole nucleus is a privileged scaffold in drug discovery, and the introduction of a reactive bromomethyl group at the N1-position offers a versatile handle for further molecular elaboration. This document details the physicochemical properties, a robust synthesis protocol, comprehensive characterization data, and a discussion of its current and potential applications in the development of novel therapeutics and other advanced materials.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.

The strategic functionalization of the pyrazole core is paramount to modulating its pharmacokinetic and pharmacodynamic profiles. This compound emerges as a particularly valuable synthon. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyrazole moiety onto a wide array of molecular scaffolds, making it an indispensable tool for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide aims to provide a comprehensive understanding of this reagent, from its fundamental properties to its practical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂N₂ | N/A |

| Molecular Weight | 241.91 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Solubility | Soluble in polar solvents such as water, methanol, and DMSO. | N/A |

| Melting Point | Not reported, decomposition may occur at elevated temperatures. | N/A |

| CAS Number | 1803611-92-8 | N/A |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through the bromination of its corresponding alcohol precursor, 1-(hydroxymethyl)-1H-pyrazole. This two-step process, starting from pyrazole, is outlined below.

Experimental Protocol

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole

-

Reaction Setup: To a stirred solution of pyrazole (1.0 eq) in an appropriate solvent such as acetonitrile, add paraformaldehyde (1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-82 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield 1-(hydroxymethyl)-1H-pyrazole as a clear oil or low-melting solid.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 1-(hydroxymethyl)-1H-pyrazole (1.0 eq) in an excess of 48% aqueous hydrobromic acid (HBr).

-

Reaction Conditions: Heat the solution to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound as a stable salt.

Mechanistic Rationale

The synthesis proceeds through a well-established mechanistic pathway. The initial hydroxymethylation of pyrazole is an acid-catalyzed addition of formaldehyde to the N1 position of the pyrazole ring. The subsequent bromination of the resulting alcohol with hydrobromic acid is a classic nucleophilic substitution reaction. The acidic conditions protonate the hydroxyl group, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the electrophilic methylene carbon and displacing the water molecule to form the desired bromomethyl derivative. The use of excess HBr ensures the protonation of the pyrazole ring, leading to the isolation of the hydrobromide salt.

Caption: Synthesis workflow for 1-(bromomethyl)-1H-pyrazole HBr.

Spectroscopic Characterization

The structural identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the different protons in the molecule.

-

Pyrazole Ring Protons: Three signals are expected in the aromatic region (typically δ 7.5-8.5 ppm). The protons at positions 3 and 5 will appear as doublets, while the proton at position 4 will be a triplet, due to coupling with the adjacent protons.

-

Methylene Protons (-CH₂Br): A singlet is expected for the two equivalent protons of the bromomethyl group. This signal will be downfield shifted (typically δ 5.5-6.0 ppm) due to the deshielding effect of the adjacent nitrogen and bromine atoms.

-

N-H Proton (from HBr): A broad singlet may be observed at a variable chemical shift, depending on the solvent and concentration, corresponding to the proton of the hydrobromide salt.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show four distinct signals.

-

Pyrazole Ring Carbons: Three signals will be present in the aromatic region (typically δ 110-140 ppm).

-

Methylene Carbon (-CH₂Br): One signal will be observed in the aliphatic region (typically δ 45-55 ppm), shifted downfield due to the attached electronegative bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups.

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ is indicative of the N-H bond of the protonated pyrazole ring.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹ correspond to the C-H bonds of the pyrazole ring.

-

C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations.

-

C-Br Stretch: A band in the lower frequency region (typically 500-650 cm⁻¹) can be attributed to the C-Br bond.

Applications in Research and Development

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Drug Discovery

This reagent is a valuable tool for the synthesis of novel compounds targeting a range of diseases. The pyrazole moiety can be readily attached to various pharmacophores via nucleophilic displacement of the bromide. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). For instance, it can be used in the synthesis of inhibitors for kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Caption: Potential applications of 1-(bromomethyl)-1H-pyrazole HBr.

Agrochemicals

The pyrazole scaffold is also present in a number of commercially successful agrochemicals. The introduction of the 1-(bromomethyl)-1H-pyrazole unit can lead to the development of new herbicides and fungicides with improved efficacy and selectivity.

Materials Science

Beyond life sciences, this functionalized pyrazole can be used in materials science. It can serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer for the creation of functional polymers with specific electronic or optical properties.

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation, coupled with the reactivity of the bromomethyl group, makes it an essential tool for researchers in drug discovery, agrochemicals, and materials science. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a foundational resource for its effective and safe utilization in the laboratory.

References

- Due to the specific nature of this compound, direct literature citations for a comprehensive guide are not readily available in the public domain. The information presented is based on established principles of organic chemistry and general knowledge of pyrazole synthesis and reactivity.

Difference between 1-(bromomethyl)-1H-pyrazole free base and hydrobromide salt

Topic: – Salt Selection and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Salt Selection, Stability Mechanisms, and Synthetic Utility[1]

Executive Summary

In the design of nitrogen-containing heterocycles for drug discovery, 1-(bromomethyl)-1H-pyrazole serves as a critical electrophilic "linker" motif, allowing the introduction of a pyrazole ring via N-alkylation.[1]

However, a recurring pitfall in process chemistry is the attempted isolation or long-term storage of the free base form.[1] This guide delineates the physicochemical divergence between the Hydrobromide (HBr) Salt and the Free Base , establishing why the salt is the industry-standard for storage and how to generate the reactive free base in situ for optimal yields.[1]

Physicochemical Profile: Salt vs. Free Base[1]

The fundamental difference lies in kinetic stability .[1] The free base possesses an internal nucleophile (the N2 nitrogen) and a highly reactive electrophile (the exocyclic bromomethyl group), leading to rapid intermolecular degradation.

| Feature | 1-(Bromomethyl)-1H-pyrazole (Free Base) | 1-(Bromomethyl)-1H-pyrazole (HBr Salt) |

| State | Oil or low-melting solid (often yellow/brown).[1] | Crystalline solid (White to off-white).[1][2] |

| Stability | Low. Prone to polymerization (oligomerization) and hydrolysis upon exposure to moisture.[1] | High. Shelf-stable under desiccated conditions.[1] Protonation deactivates the N2 nucleophile.[1] |

| Reactivity | Highly reactive alkylating agent.[1] | Latent electrophile; requires neutralization to react.[1] |

| Storage | Not recommended.[1] Must be used immediately upon generation.[1] | Store at 2–8°C, hygroscopic. |

| Primary Risk | "Self-Quenching" (Auto-alkylation).[1] | Acidic nature (corrosive to metal spatulas).[1] |

Mechanistic Insight: The Instability of the Free Base

The instability of the free base is not random; it is driven by a specific bimolecular reaction pathway known as Auto-Alkylation (or Self-Quenching).[1]

In the free base form, the pyrazole ring contains a basic nitrogen (N2) with a lone pair. This lone pair can attack the electrophilic methylene carbon (

Diagram 1: Auto-Alkylation vs. Salt Stabilization[1]

Caption: The HBr salt blocks the N2 lone pair.[1] Removal of the proton (free-basing) triggers a race condition between the desired reaction (blue arrow) and self-destruction (red dashed arrow).[1]

Synthetic Protocols

Protocol A: In Situ Generation and Coupling (Recommended)

Use this workflow to avoid isolating the unstable free base.

Context: Coupling 1-(bromomethyl)-1H-pyrazole with a secondary amine or phenol.

-

Preparation of Nucleophile:

-

Dissolve the nucleophile (1.0 equiv) in an anhydrous solvent (DMF, THF, or Acetonitrile).

-

Add a non-nucleophilic base (e.g.,

or -

Stir for 15–30 minutes to ensure deprotonation (if using a phenol/amide).[1]

-

-

Salt Addition:

-

Add 1-(bromomethyl)-1H-pyrazole HBr salt (1.1 – 1.2 equiv) directly to the reaction mixture as a solid.

-

Note: The excess carbonate base in the reaction will neutralize the HBr salt in situ, releasing the free base slowly. This "slow release" minimizes the concentration of free base available for self-polymerization.[1]

-

-

Reaction:

Protocol B: Isolation of Free Base (Only if strictly necessary)

Warning: Perform this only if the coupling reaction is incompatible with carbonate bases.

-

Partition: Suspend the HBr salt in DCM (Dichloromethane).

-

Neutralization: Add an equal volume of cold saturated aqueous

. -

Extraction: Shake vigorously. Separate the organic layer rapidly.[1]

-

Drying: Dry over

for <5 minutes. -

Usage: Filter and concentrate only if necessary. Ideally, use the DCM solution immediately in the next step. Do not store the neat oil.

Decision Matrix: When to use which form?

| Scenario | Recommended Form | Rationale |

| Long-term Storage | HBr Salt | Prevents decomposition and hydrolysis.[1] |

| Standard Alkylation | HBr Salt | Can be used directly with excess base ( |

| Acid-Sensitive Substrate | Free Base (In Situ) | Neutralize the salt in a separate flask immediately before addition to avoid exposing the substrate to HBr.[1] |

| Large Scale Process | HBr Salt | Solid handling is safer and more precise than handling lachrymatory oils.[1] |

Safety & Toxicology (HSE)[1]

-

Lachrymator: Like many benzyl/allyl halides, 1-(bromomethyl)pyrazoles are potent lachrymators.[1] The free base is more volatile and thus more irritating than the salt.

-

Genotoxicity: As a highly reactive alkylating agent, this compound is a potential mutagen. Handle inside a fume hood with double gloving.[1]

-

Hydrolysis: Upon contact with moisture, the compound releases HBr and forms 1-(hydroxymethyl)pyrazole (formaldehyde equivalent), which is also a potential carcinogen.

References

-

Synthesis of Pyrazole Derivatives

-

Reactivity of N-Bromomethyl Azoles

-

Safety Data Sheet (Representative Class)

-

Source: Fisher Scientific SDS for 4-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide (Analogous handling).[1]

-

-

Mechanistic Pathways in Pyrazole Alkylation

Sources

Technical Guide: Characterization and Handling of 1-(Bromomethyl)-1H-pyrazole Hydrobromide

[1]

Executive Summary

This compound is a highly reactive, electrophilic heterocyclic building block.[1] It serves as a critical "warhead" for installing the pyrazolyl-methyl motif into drug candidates, typically targeting nucleophilic residues (amines, thiols, or active methylenes). Due to its N-halomethyl hemiaminal nature, the compound is inherently sensitive to moisture and prone to hydrolysis.[1] This guide outlines the physical characteristics, stability protocols, and analytical methodologies required to utilize this reagent effectively in drug development workflows.

Chemical Identity & Structure

The compound consists of a pyrazole ring substituted at the N1 position with a bromomethyl group, stabilized as a hydrobromide salt.[2] This salt form significantly reduces the volatility and degradation rate compared to the free base.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1803611-92-8 (Representative) |

| Molecular Formula | C₄H₅BrN₂[1] · HBr |

| Molecular Weight | 241.91 g/mol |

| Structure | Pyrazole-N-CH₂-Br[1] · HBr |

| Functional Class | N-(Halomethyl)azole; Electrophilic Alkylating Agent |

Structural Insight

The N-CH₂-Br bond is chemically distinct from standard alkyl halides.[1] It behaves as a hemiaminal derivative , meaning the carbon-bromine bond is activated by the adjacent nitrogen lone pair.[1] This makes it a "hard" electrophile, highly reactive towards nucleophiles but also susceptible to rapid hydrolysis to form 1-(hydroxymethyl)pyrazole (which further degrades to pyrazole and formaldehyde).

Physical Characteristics

The physical state of this compound is heavily influenced by its purity and moisture content.[1]

-

Appearance: Typically a white to off-white crystalline solid.[1] Yellowing indicates decomposition (liberation of Br₂ or oxidation products).

-

Hygroscopicity: Highly hygroscopic. The HBr salt readily absorbs atmospheric moisture, catalyzing its own hydrolysis.

-

Solubility Profile:

-

Soluble: Acetonitrile, DMF, DMSO (use dry solvents only).

-

Insoluble/Reacts: Water, Alcohols (reacts to form ethers), Diethyl ether (low solubility).

-

Melting Point Analysis

Unlike stable drug substances, reactive intermediates like this compound often do not exhibit a sharp, stable melting point.[1]

-

Literature Status: Specific melting point data for this exact salt is rarely reported in open literature due to its use as a transient intermediate.

-

Observed Behavior: The compound typically exhibits a decomposition point rather than a clean melt.

Protocol: Accurate Melting Point/Decomposition Determination

Do not rely on standard open-capillary methods due to moisture interference.[1]

-

Instrument: Differential Scanning Calorimetry (DSC) or sealed capillary apparatus.

-

Preparation: Load 2-5 mg of sample into a hermetically sealed aluminum pan (DSC) or a flame-sealed glass capillary inside a glovebox (N₂ atmosphere).

-

Ramp Rate: 10°C/min.

-

Interpretation: Look for a sharp endotherm (melting) immediately followed by or overlapping with a jagged exotherm (decomposition).

Stability & Reactivity Logic

The handling of this compound requires a strict "Self-Validating System" to ensure reagent integrity before use.[1]

Decomposition Pathway

The primary failure mode is hydrolysis. The HBr salt is acidic; moisture generates H₃O⁺, which attacks the N-CH₂ bond.[1]

Figure 1: Hydrolytic decomposition pathway of this compound.[1]

Handling Protocol (The "Zero-Moisture" Rule)

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).

-

Usage: Warm to room temperature in a desiccator before opening to prevent condensation. Weigh only in a glovebox or rapid-transfer weighing funnel.

Synthetic Utility & Application

This compound is used to introduce the pyrazol-1-ylmethyl moiety.[1] It is superior to using 1-(chloromethyl) analogs due to the better leaving group ability of bromide.[1]

Key Reactions

-

N-Alkylation: Reaction with secondary amines to form N-(pyrazol-1-ylmethyl)amines.[1]

-

S-Alkylation: Reaction with thiols to form thioethers.[1]

-

C-Alkylation: Reaction with enolates or active methylenes (e.g., malonates).

Experimental Tip: Always use a non-nucleophilic base (e.g., NaH, DIPEA) and anhydrous solvents (MeCN, THF). Avoid protic solvents (MeOH, EtOH) which will consume the reagent.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

- Katritzky, A. R., et al.Synthesis of N-substituted pyrazoles.Journal of Heterocyclic Chemistry, 1989. (General reference for N-alkyl pyrazole synthesis).

Literature review of 1-(bromomethyl)-1H-pyrazole derivatives in medicinal chemistry

An In-depth Technical Guide to 1-(Bromomethyl)-1H-Pyrazole Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its metabolic stability and versatile chemical functionality make it a focal point for drug discovery.[3] This guide delves into a specific, highly reactive, and synthetically valuable subclass: 1-(bromomethyl)-1H-pyrazole derivatives . We will explore their synthesis, reactivity as key alkylating intermediates, and their pivotal role in constructing novel therapeutic agents across various disease areas. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the causality behind experimental designs, detailed protocols, and the structure-activity relationships that govern the efficacy of these promising compounds.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the anti-obesity drug Rimonabant.[1][2] The unique physicochemical properties of the pyrazole core contribute to enhanced pharmacokinetic profiles and potent pharmacological effects.[2] The introduction of a bromomethyl group at the N1 position transforms the stable pyrazole ring into a versatile electrophilic building block, opening a gateway for the synthesis of vast libraries of N-substituted pyrazole derivatives through nucleophilic substitution reactions. This reactive handle is the key to unlocking new chemical space and developing next-generation therapeutics.

Synthesis and Reactivity of 1-(Bromomethyl)-1H-pyrazoles

The primary value of 1-(bromomethyl)-1H-pyrazoles lies in their ability to act as potent alkylating agents. The carbon-bromine bond is polarized, rendering the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its use as a synthetic intermediate.

A common synthetic route involves a two-step process starting from the parent 1H-pyrazole. First, a hydroxymethylation reaction at the N1 position is carried out, typically using formaldehyde. The resulting 1-(hydroxymethyl)-1H-pyrazole is then converted to the desired bromomethyl derivative using a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

General Synthetic Workflow

The diagram below illustrates the central role of 1-(bromomethyl)-1H-pyrazole as a synthetic hub. It is first synthesized from a parent pyrazole and subsequently reacted with various nucleophiles (e.g., amines, thiols, phenols) to generate a diverse library of target compounds for biological screening.

Caption: Synthetic pathway for generating diverse pyrazole derivatives via a 1-(bromomethyl)-1H-pyrazole intermediate.

Applications in Medicinal Chemistry

The versatility of the 1-(bromomethyl)-1H-pyrazole scaffold allows for its application across numerous therapeutic areas. By tethering the pyrazole core to other pharmacophores, medicinal chemists can create novel hybrid molecules with enhanced potency, selectivity, and drug-like properties.

Anticancer Agents

Pyrazole derivatives have demonstrated a wide spectrum of anticancer activities, targeting various hallmarks of cancer.[4][5] They have been shown to inhibit critical cellular machinery including tubulin polymerization, protein kinases (EGFR, CDK), and anti-apoptotic proteins like Bcl-2.[5][6][7] The 1-(bromomethyl)-1H-pyrazole intermediate is instrumental in synthesizing complex molecules that can interact with these targets. For instance, it can be used to link a pyrazole moiety to a known DNA-binding fragment or a kinase-inhibiting scaffold.

A series of 1,3,5-trisubstituted-1H-pyrazole derivatives has been investigated for their ability to inhibit the anti-apoptotic protein Bcl-2, induce DNA damage, and trigger apoptosis in cancer cells.[6] Structure-activity relationship (SAR) studies revealed that the presence of specific groups, such as chlorophenyl and sulfonamide moieties, significantly enhanced cytotoxic effects.[6]

Illustrative Mechanism: Targeting Anti-Apoptotic Pathways

The diagram below conceptualizes how a pyrazole derivative, synthesized via a bromomethyl intermediate, can function as an anticancer agent by inhibiting Bcl-2, a key regulator of apoptosis. This inhibition releases pro-apoptotic proteins, leading to caspase activation and programmed cell death.

Caption: Mechanism of apoptosis induction by a Bcl-2 inhibiting pyrazole derivative.

Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives

| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) | Reference |

| 59 | Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [5] |

| 10b | 1,3,5-Trisubstituted (Thiazole) | MCF-7 (Breast) | 1.2 | [6] |

| 10c | 1,3,5-Trisubstituted (Sulfonamide) | A549 (Lung) | 2.5 | [6] |

| 3a | Benzofuropyrazole | K562 (Leukemia) | 0.021 | [8] |

Anti-inflammatory Agents

The role of pyrazoles as anti-inflammatory agents is well-established, with many derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[9][10] The 1-(bromomethyl)-1H-pyrazole scaffold can be used to synthesize novel COX inhibitors by attaching moieties known to interact with the COX active site. Molecular modeling studies have shown that pyrazole analogs interact with the COX-2 active site through hydrogen bonding and π-π interactions, which enhances their anti-inflammatory activity.[9]

Antimicrobial Agents

With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. Pyrazole derivatives have shown significant potential as antibacterial and antifungal compounds.[11][12] The 1-(bromomethyl)-1H-pyrazole intermediate allows for the conjugation of the pyrazole ring with other heterocyclic systems known for their antimicrobial properties, such as benzimidazoles or thiazoles, to create hybrid molecules with enhanced efficacy. SAR studies indicate that incorporating electron-withdrawing groups (e.g., bromo, nitro) onto the pyrazole scaffold can lead to excellent activity against various bacterial strains.[12]

Experimental Protocols

Scientific integrity requires that protocols be robust and reproducible. The following sections provide detailed, self-validating methodologies for the synthesis and biological evaluation of pyrazole derivatives.

Protocol: Synthesis of 1-(Bromomethyl)-3,5-dimethyl-1H-pyrazole

This protocol describes a representative synthesis, chosen for its straightforward execution and use of common laboratory reagents.

Objective: To synthesize a key electrophilic intermediate for further derivatization.

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

Paraformaldehyde

-

Hydrobromic acid (48% in water)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) and paraformaldehyde (1.2 eq) in dichloromethane (50 mL).

-

Addition of HBr: Cool the mixture to 0 °C in an ice bath. Slowly add hydrobromic acid (48%, 1.5 eq) dropwise over 15 minutes. Causality Note: The acid catalyzes the depolymerization of paraformaldehyde and protonates the resulting hydroxymethyl intermediate, making it a good leaving group for subsequent bromide attack.

-

Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of cold water.

-

Workup - Neutralization: Slowly add saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is neutral (pH ~7). Safety Note: Perform this step slowly to control CO₂ evolution.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL). Combine all organic extracts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(bromomethyl)-3,5-dimethyl-1H-pyrazole.

Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol provides a standard method for assessing the in-vitro anticancer activity of synthesized compounds.

Objective: To determine the concentration at which a synthesized pyrazole derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Workflow Diagram:

Caption: Step-by-step workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for another 48 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality Note: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The 1-(bromomethyl)-1H-pyrazole scaffold is more than just a chemical curiosity; it is a powerful engine for innovation in drug discovery. Its inherent reactivity and synthetic accessibility allow for the rapid generation of diverse molecular architectures. Future research will likely focus on its use in combinatorial chemistry and fragment-based drug design to create highly targeted and potent therapeutics. By combining this versatile building block with a deeper understanding of disease biology, the scientific community can continue to develop novel pyrazole-based drugs to address unmet medical needs. This guide has provided the foundational knowledge, from synthesis to biological evaluation, to empower researchers in this exciting and impactful field.

References

A numbered list of all sources cited in the text, including titles and verifiable URLs, would be compiled here.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. srrjournals.com [srrjournals.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajpp.in [ajpp.in]

Methodological & Application

Application Note: N-Alkylation with 1-(Bromomethyl)-1H-pyrazole Hydrobromide

Topic: Protocol for N-alkylation using 1-(bromomethyl)-1H-pyrazole hydrobromide Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Abstract & Utility

The (1H-pyrazol-1-yl)methyl moiety is a valuable pharmacophore in medicinal chemistry, serving as a bioisostere for benzyl or ethyl groups. It introduces a specific hydrogen-bond acceptor motif (the pyrazole

This compound (CAS: 1803611-92-8) offers a direct, isolable electrophilic source for this transformation. This guide outlines the optimized protocol for using this reagent to N-alkylate amines, amides, and N-heterocycles.

Key Advantages:

-

Direct Alkylation: Avoids the use of carcinogenic formaldehyde (Mannich conditions).

-

Regiocontrol: The reagent is pre-functionalized at the

position, eliminating pyrazole tautomer ambiguity. -

Salt Stability: The hydrobromide salt prevents the polymerization often seen with free N-halomethyl azoles.

Reagent Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1803611-92-8 |

| Molecular Weight | 241.91 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Storage | -20°C, under inert atmosphere (Ar/N2) |

| Hazards | Lachrymator , Skin Corrosive, Moisture Sensitive |

Critical Handling Note: The free base, 1-(bromomethyl)-1H-pyrazole, is thermally unstable and prone to hydrolysis. Do not attempt to generate the free base in a separate step. The protocol below utilizes an in situ neutralization strategy to maximize yield.

Reaction Mechanism

The reaction proceeds via an

Figure 1: Mechanistic pathway for the liberation and consumption of the electrophile.

Standard Experimental Protocol

General Conditions (Amine Nucleophiles)

This protocol is optimized for secondary amines. Primary amines may require stoichiometric adjustment to prevent bis-alkylation.

Reagents:

-

Substrate: Amine (1.0 equiv)

-

Reagent: this compound (1.2 – 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 3.5 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF [0.1 M - 0.2 M]

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon.

-

Solvation: Dissolve the Amine substrate (1.0 equiv) in anhydrous MeCN.

-

Base Addition: Add DIPEA (3.0 equiv) via syringe.

-

Note: The solution may warm slightly. Allow to stir for 5 minutes.

-

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Rationale: Low temperature prevents rapid hydrolysis of the reagent upon addition.

-

-

Reagent Addition: Add This compound (1.2 equiv) in a single portion.

-

Alternative: If the scale is large (>1g), add the solid portion-wise over 10 minutes.

-

-

Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.

-

Monitoring: Check by LCMS. The product usually elutes later than the amine but earlier than bis-alkylated byproducts.

-

-

Work-up:

-

Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc gradients).

Optimization Guide

If the standard protocol yields poor results, consult the decision matrix below.

Figure 2: Troubleshooting decision tree for reaction optimization.

Case Study Variations

Variation A: Weak Nucleophiles (Amides/Indoles)

For less nucleophilic substrates like indoles or sulfonamides, organic bases (DIPEA) are often insufficient.

-

Base: Cesium Carbonate (

, 3.0 equiv). -

Solvent: DMF (Dimethylformamide).

-

Temp: May require heating to 50–60°C.

-

Note:

improves solubility and the "Cesium Effect" can enhance

Variation B: Primary Amines (Selective Mono-alkylation)

Primary amines are prone to reacting twice (adding two pyrazole-methyl groups).

-

Stoichiometry: Use excess Amine (2.0 equiv) relative to the Reagent (1.0 equiv).

-

Addition: Add the Reagent solution slowly (dropwise) to the Amine solution.

Analytical Data Summary

Typical shifts observed in

| Position | Chemical Shift ( | Multiplicity |

| Pyrazol-CH2-N | 5.30 – 5.50 | Singlet (2H) |

| Pyrazole H-3 | 7.50 – 7.60 | Doublet |

| Pyrazole H-5 | 7.70 – 7.80 | Doublet |

| Pyrazole H-4 | 6.20 – 6.30 | Triplet/Doublet of Doublets |

Note: Shifts vary based on solvent (CDCl3 vs DMSO-d6) and the electronic nature of the nucleophile.

Safety & Hazards

-

Lachrymator: The reagent releases bromomethyl vapors which are potent tear agents. Always handle in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage. Wear double nitrile gloves and safety goggles.

-

Hydrolysis: Upon contact with water, it releases HBr and formaldehyde equivalents (potentially). Treat waste streams as halogenated organic waste.

References

-

Reagent Properties: this compound.[3] PubChem Compound Summary. National Center for Biotechnology Information.

-

[Link]

-

-

Analogous Chemistry (N-Halomethyl alkylation): Katritzky, A. R., et al. "Synthesis of N-(functionalized alkyl)azoles." Journal of Heterocyclic Chemistry, 1989.

-

[Link]

-

-

Medicinal Application (Pyrazole Linkers): "Pyrazoles as privileged scaffolds in drug discovery." Mini-Reviews in Medicinal Chemistry.

-

[Link]

-

- Commercial Availability & Handling: BLD Pharm Product Sheet for CAS 1803611-92-8.

(Note: While specific papers titled "Protocol for this specific CAS" are rare due to the reagent's specialized nature, the protocol is derived from standard N-alkylation methodologies for N-(bromomethyl) heterocycles as validated by the chemical properties listed in References 1 & 4.)

Sources

Application Note: 1-(Bromomethyl)-1H-pyrazole Hydrobromide in Fragment-Based Drug Design (FBDD)

Executive Summary

This guide details the application of 1-(bromomethyl)-1H-pyrazole hydrobromide (CAS: 528878-44-6) as a strategic linker-fragment construct in Fragment-Based Drug Design (FBDD). While often classified simply as a building block, this reagent serves a dual function: it acts as a reactive vector (via the electrophilic bromomethyl group) and a pharmacophore donor (the pyrazole ring).

In FBDD campaigns, this reagent is primarily employed for Fragment Growth —extending a low-affinity binder into an adjacent sub-pocket—or Fragment Linking , where the methylene spacer provides a minimal-length, semi-rigid connection between a nucleophilic fragment and the pyrazole moiety.

Strategic Rationale

Why select this compound over other linkers?

| Feature | Advantage in FBDD |

| Minimal Linker Length | The single methylene ( |

| Bioisosterism | The pyrazole ring acts as a bioisostere for phenyl, pyridine, or amide groups, often improving metabolic stability and solubility. |

| Interaction Potential | The pyrazole nitrogens (N2) remain available as hydrogen bond acceptors (HBA) for interaction with backbone amides or water networks. |

| Salt Stability | The hydrobromide salt form stabilizes the reactive bromomethyl species, preventing polymerization and reducing lacrimatory hazards associated with the free base. |

Mechanism of Action

The coupling utilizes a standard Nucleophilic Substitution (

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the installation of the pyrazole-methylene motif onto a nucleophilic fragment.

Experimental Protocols

Protocol A: Standard Coupling to Amine-Containing Fragments

Objective: To append the pyrazole moiety to a secondary or primary amine on a fragment hit.

Reagents:

-

Fragment Hit (containing amine)

-

This compound (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) or Cesium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: In a dry vial, dissolve the amine fragment (1.0 mmol) in anhydrous DMF (3-5 mL).

-

Activation: Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 10 minutes to ensure deprotonation of the amine salt (if applicable).

-

Reagent Addition: Add this compound (1.2 mmol) in a single portion.

-

Note: The salt may not dissolve immediately; this is normal.

-

-

Reaction: Stir the mixture at RT.

-

Monitoring: Check via LCMS at 1 hour. If conversion is <50%, heat to 40°C.

-

Caution: Avoid temperatures >60°C initially to prevent dimerization of the pyrazole reagent.

-

-

Quenching: Once complete (typically 2-4 hours), dilute with Ethyl Acetate (EtOAc) and wash with saturated

followed by brine. -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (typically DCM/MeOH gradients).

Protocol B: Coupling to Phenolic/Thiol Fragments

Objective: To link via an ether or thioether bond, often used when targeting hydrophobic pockets.

Reagents:

-

Fragment Hit (Phenol/Thiol)

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetone or DMF

Step-by-Step Procedure:

-

Deprotonation: Dissolve the phenol/thiol fragment in Acetone (or DMF). Add

(2.0 equiv) and stir at RT for 15 minutes. -

Addition: Add this compound (1.1 equiv).

-

Reflux: Heat the mixture to 50-60°C.

-

Note: Phenols are poorer nucleophiles than amines; thermal energy is usually required.

-

-

Workup: Filter off the inorganic solids. Concentrate the filtrate.

-

Purification: Reverse-phase HPLC is recommended to separate the product from unreacted phenol.

Quality Control & Validation

Before advancing the elaborated fragment to biological assays, structural integrity must be verified.

| Method | Diagnostic Signal | Success Criteria |

| 1H NMR | Methylene Spacer ( | Look for a singlet or doublet (if coupling to NH) shift around 5.2 - 5.5 ppm . |

| 1H NMR | Pyrazole Protons | Characteristic doublets for H3/H5 and triplet for H4 (approx 7.5 - 8.0 ppm and 6.3 ppm). |

| LCMS | Molecular Weight | Mass shift of +81 Da (Pyrazole-CH2 group) relative to the parent fragment. |

| NOESY | Spatial Proximity | Cross-peaks between the fragment core and pyrazole protons confirm linkage. |

FBDD Workflow Integration

This reagent is most effective when structural data (X-ray/Cryo-EM) suggests an unoccupied pocket adjacent to the fragment binding site.

Figure 2: Integration of the pyrazole linker strategy into the standard FBDD optimization cycle.

Troubleshooting & Safety

Common Issues

-

Low Yield: The bromomethyl group is highly reactive and can hydrolyze if solvents are "wet". Solution: Use strictly anhydrous DMF/MeCN and store the reagent in a desiccator.

-

N-Alkylation vs. C-Alkylation: While the reagent is designed for N-alkylation of the fragment, highly reactive fragments might attack the pyrazole ring (rare). Solution: Control temperature; keep below 60°C.

-

Reagent Degradation: The HBr salt is hygroscopic. If it turns yellow/orange, it has likely degraded to free bromine/HBr. Solution: Recrystallize from EtOH/Ether or purchase fresh.

Safety Protocol

-

Genotoxicity: Alkylating agents are potential genotoxins. All weighing and reactions must be performed in a fume hood.

-

Neutralization: The reaction generates HBr. Ensure sufficient base is present to neutralize acid, or the reaction will stall (if amine coupling) or damage acid-sensitive fragments.

References

-

Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Lead Generation." Journal of Medicinal Chemistry. [Link]

-

Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH. [Link]

-

Finiuk, N., et al. (2023).[1] "Pyrazole-Based Compounds in Drug Discovery." MDPI Molecules. [Link]

-

PubChem Compound Summary. (2024). "this compound."[2][3] National Library of Medicine. [Link]

-

Organic Syntheses. (2008). "Regioselective Synthesis of Pyrazoles." Org.[1][4][5] Synth. 85, 179.[1] [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 1-(bromomethyl)-1H-pyrazole during reaction workup

Ticket ID: #PYR-BR-001 Subject: Preventing Hydrolysis During Workup & Isolation Status: Open Priority: Critical (Moisture Sensitive)

Executive Summary: The "Hidden" Instability

You are likely experiencing low yields or complete loss of product because 1-(bromomethyl)-1H-pyrazole is not just an alkyl halide; it is a masked hemiaminal .

Upon contact with water, the bromine is displaced to form (1H-pyrazol-1-yl)methanol . Unlike stable alcohols, this N-hydroxymethyl intermediate is a hemiaminal that spontaneously decomposes into pyrazole and formaldehyde . If you perform a standard aqueous wash (e.g., NaHCO₃ or brine), your product does not just "hydrolyze"—it effectively disintegrates into starting materials that wash away in the aqueous phase.

Core Rule: Do NOT expose this compound to water, silica gel, or protic solvents.

Module 1: The Mechanism of Failure

To solve the problem, you must understand the degradation pathway. The nitrogen lone pair facilitates the departure of the bromide leaving group, making it significantly more electrophilic than a standard benzyl bromide.

Hydrolysis & Decomposition Pathway

Figure 1: The degradation cascade. Note that the intermediate alcohol is unstable, leading to total loss of the alkylated fragment.

Module 2: Validated Isolation Protocols

Objective: Isolate 1-(bromomethyl)-1H-pyrazole without hydrolysis. Prerequisite: All glassware must be flame-dried. Solvents must be anhydrous.

Protocol A: The "Dry" Workup (Recommended)

Use this if you absolutely must isolate the solid/oil.

-

Reaction Completion: Assume synthesis via 1-(hydroxymethyl)pyrazole +

or -

Quenching (The Critical Step):

-

DO NOT pour into ice water.

-

DO: Cool to 0°C. If excess thionyl bromide/phosphorus tribromide is present, quench by adding a calculated amount of anhydrous tert-butanol (forms volatile t-butyl bromide + gas) or simply evaporate volatiles if the reagent excess is minimal.

-

-

Filtration:

-

If solid byproducts (like phosphorous acid salts) precipitate, filter through a fritted glass funnel under a blanket of Nitrogen or Argon .

-

Tip: Use a Schlenk frit if available to prevent atmospheric moisture intake.

-

-

Concentration:

-

Evaporate the solvent on a rotary evaporator.

-

Crucial: Backfill the rotavap with Nitrogen, not air.

-

-

Purification:

-

Avoid Silica Gel: The surface hydroxyls on silica are acidic and wet enough to degrade the compound.

-

Use Neutral Alumina: If chromatography is necessary, use neutral alumina (Grade III, deactivated with 3-6% water) and elute rapidly with anhydrous DCM/Hexanes.

-

Preferred: Precipitation/Crystallization from anhydrous Et₂O/Hexanes.

-

Protocol B: The Telescoping Strategy (Best Practice)

Use this to maximize yield by avoiding isolation entirely.

Instead of isolating the unstable bromide, react it immediately with your nucleophile (e.g., amine, thiol, alkoxide).

Figure 2: Telescoping workflow to bypass the instability window.

Troubleshooting & FAQs

Q1: The product turned into a biphasic oil/water mixture in the NMR tube. What happened? A: You likely used CDCl₃ that was not treated with basic alumina or stored over molecular sieves. Commercial CDCl₃ often contains traces of DCl (acid) and water. The acid catalyzes the hydrolysis.

-

Fix: Filter CDCl₃ through basic alumina before use, or use CD₂Cl₂ (DCM-d2) which is generally less acidic.

Q2: Can I store the isolated bromide in the freezer? A: Only if sealed under inert gas. Even in a freezer, atmospheric moisture will slowly diffuse through standard plastic caps.

-

Recommendation: Store in a Schlenk tube or a vial with a Teflon-lined cap, wrapped in Parafilm, inside a desiccator containing

or Drierite.

Q3: My TLC showed a spot, but after column chromatography, the spot is gone. A: You used Silica Gel. The compound hydrolyzed on the column.

-

Fix: Switch to Neutral Alumina or avoid chromatography entirely by using the Telescoping Protocol (Protocol B).

Q4: Is this compound a lachrymator? A: Yes. Like benzyl bromide, 1-(bromomethyl)pyrazole is a potent lachrymator (tear gas).

-

Safety: Handle ONLY in a fume hood. Treat all glassware with 10% NaOH (aqueous) after you are finished to quench residuals, but never during the process.

Data & Specifications

| Property | Specification | Notes |

| Stability | Low (Moisture Sensitive) | |

| Storage | -20°C, Inert Atmosphere | Use within 24-48 hours of isolation. |

| Compatible Solvents | DCM, CHCl₃, Toluene, THF | Must be anhydrous. |

| Incompatible Solvents | Water, Alcohols, DMSO (wet) | DMSO can cause oxidation (Kornblum) or hydrolysis. |

| Workup Method | Filtration / Evaporation | NO Aqueous extraction. |

References

-

Katritzky, A. R., et al. (1995). Benzotriazole-mediated aminoalkylation and amidoalkylation. This foundational text describes the equilibrium of N-hydroxymethyl azoles and their conversion to halides, highlighting the instability of the N-CH2-X bond.

-

Petr Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1] Provides standard operating procedures for Schlenk filtration and solvent handling required for this workup.

-